molecular formula C₁₄H₅D₅ClNO₂ B1154286 N-(2-Benzoyl-4-chlorophenyl)formamide-d5

N-(2-Benzoyl-4-chlorophenyl)formamide-d5

Cat. No.: B1154286
M. Wt: 264.72
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Description

Significance of Deuterated Analogs in Modern Analytical Chemistry

Deuterated analogs, where one or more hydrogen atoms are replaced by deuterium (B1214612), are of particular significance in modern analytical chemistry, especially in quantitative mass spectrometry. They are widely used as internal standards, which are compounds added in a known amount to a sample to be analyzed. waters.com The use of a deuterated internal standard can significantly improve the accuracy and precision of a measurement by correcting for the loss of the analyte during sample preparation and for variations in instrument response. waters.com

The ideal internal standard co-elutes with the analyte and exhibits the same ionization efficiency in the mass spectrometer's ion source. A deuterated analog is the closest one can get to this ideal, as the substitution of hydrogen with deuterium has a minimal effect on the molecule's chromatographic retention time and ionization behavior. When a sample is analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS), the instrument can differentiate between the analyte and the deuterated internal standard based on their mass-to-charge ratio. This allows for precise quantification even at very low concentrations.

Overview of N-(2-Benzoyl-4-chlorophenyl)formamide and its Deuterated Variant

N-(2-Benzoyl-4-chlorophenyl)formamide is a chemical compound with the molecular formula C₁₄H₁₀ClNO₂. nih.gov It is known to be a process-related impurity in the synthesis of the benzodiazepine (B76468) drug, Lorazepam. researchgate.net As such, its detection and quantification in pharmaceutical preparations are important for quality control.

The deuterated variant, N-(2-Benzoyl-4-chlorophenyl)formamide-d5, is a specialized chemical tool designed for use as an internal standard in the quantitative analysis of its non-labeled counterpart. The "-d5" designation indicates that five hydrogen atoms in the molecule have been replaced by deuterium atoms. Based on common synonyms for this compound, such as 2'-Benzoyl-4'-chloroformanilide-d5 and 5-Chloro-2-formamidobenzophenone-d5, it is understood that these five deuterium atoms are located on the benzoyl ring.

The synthesis of this compound is not widely documented in readily available literature, but it would likely be achieved through a multi-step process. A plausible route would involve the Friedel-Crafts acylation of deuterated benzene (B151609) (benzene-d6) with 2-amino-5-chlorobenzoyl chloride, followed by formylation of the resulting deuterated 2-amino-5-chlorobenzophenone (B30270). The starting material, 2-amino-5-chlorobenzophenone, is a known precursor in the synthesis of benzodiazepines. wum.edu.pl

The primary application of this compound is as an internal standard in bioanalytical methods, such as those used for pharmacokinetic studies of Lorazepam. researchgate.net In these studies, which track the absorption, distribution, metabolism, and excretion of a drug, the use of a stable isotope-labeled internal standard is critical for obtaining reliable and accurate data. researchgate.net

Below are tables detailing the chemical properties of N-(2-Benzoyl-4-chlorophenyl)formamide and its deuterated analog.

Table 1: Chemical Properties of N-(2-Benzoyl-4-chlorophenyl)formamide

Property Value Source
Molecular Formula C₁₄H₁₀ClNO₂ nih.gov
Molecular Weight 259.69 g/mol nih.gov
CAS Number 10352-28-0 nih.gov
Appearance Solid

Table 2: Chemical Properties of this compound

Property Value Source
Molecular Formula C₁₄H₅D₅ClNO₂
Molecular Weight 264.72 g/mol
Isotopic Purity Typically >98%
Common Synonyms 2'-Benzoyl-4'-chloroformanilide-d5, 5-Chloro-2-formamidobenzophenone-d5

Properties

Molecular Formula

C₁₄H₅D₅ClNO₂

Molecular Weight

264.72

Synonyms

2’-Benzoyl-4’-chloroformanilide-d5;  5-Chloro-2-formamidobenzophenone-d5;  NSC 338521-d5

Origin of Product

United States

Synthetic Methodologies for N 2 Benzoyl 4 Chlorophenyl Formamide D5

Strategies for Deuterium (B1214612) Incorporation

The introduction of deuterium can be targeted at different moieties within the molecule. For N-(2-Benzoyl-4-chlorophenyl)formamide-d5, the primary focus is on the aromatic rings, although deuteration of the formamide (B127407) group is also chemically feasible.

While the "d5" label points towards deuteration on the phenyl ring, it is synthetically relevant to consider deuteration of the formamide group. The formyl proton (-CHO) and the amide proton (-NH-) are potential sites for deuterium incorporation.

Formyl Proton (C-H to C-D): Introduction of a deuterium at the formyl position requires the use of a deuterated formylating agent. Reagents such as deuterated formic acid (DCOOD) or its derivatives can be used to introduce the -CDO group. Another approach involves the use of deuterated dimethylformamide dimethyl acetal (B89532) (Me2NCD(OMe)2), which can serve as a one-carbon synthon for building deuterated heterocyclic systems or functional groups. nih.gov

Amide Proton (N-H to N-D): The amide proton is acidic and can readily undergo hydrogen-deuterium (H/D) exchange with a suitable deuterium source. Simply performing the reaction or recrystallization in a deuterated solvent like methanol-d (B46061) (CH3OD) or deuterium oxide (D2O) can lead to high levels of deuteration at this position. acs.org

The most direct route to this compound involves the deuteration of the benzophenone (B1666685) core, specifically targeting the five hydrogen atoms of the unsubstituted phenyl ring of the benzoyl group.

Acid-Catalyzed H/D Exchange: A common and effective method for deuterating aromatic rings is through acid-catalyzed electrophilic substitution. Treating the precursor, 2-amino-5-chlorobenzophenone (B30270), with a strong deuterated acid, such as deuterated sulfuric acid (D2SO4) in D2O, can facilitate the exchange of aromatic protons for deuterium. This method has been successfully employed in the synthesis of related deuterated compounds like lorazepam, where the key step involved the selective exchange on a benzophenone derivative in deuterated acids. iaea.orgosti.gov

Metal-Catalyzed H/D Exchange: Transition metal catalysis offers a powerful and often more selective alternative for H/D exchange. acs.org Catalysts based on palladium, iridium, rhodium, or ruthenium can activate C-H bonds, enabling their exchange with deuterium from a source like D2O or D2 gas. mdpi.comnih.gov For example, palladium on carbon (Pd/C) can be used with D2O, sometimes with an in-situ D2 gas generation system (e.g., from aluminum powder and D2O), to achieve high levels of deuterium incorporation at specific sites under relatively mild conditions. mdpi.comnih.gov Iridium-based catalysts are particularly noted for their ability to direct deuteration to the ortho positions of certain functional groups. acs.org

Precursor Compounds and Reaction Conditions for Deuterated Synthesis

The synthesis of this compound hinges on the selection of appropriate precursors and the optimization of reaction conditions to ensure high isotopic incorporation and chemical yield. The primary precursor is 2-amino-5-chlorobenzophenone.

The general synthetic sequence is a two-step process:

Deuteration of the Precursor: The 2-amino-5-chlorobenzophenone is subjected to H/D exchange conditions to produce 2-amino-5-chlorobenzophenone-d5.

Formylation: The resulting deuterated amine is then reacted with a formylating agent to yield the final product, this compound.

The table below outlines the typical precursors and conditions for this synthesis.

Table 1: Precursor Compounds and Reaction Conditions

StepPrecursorReagents and Deuterium SourceTypical ConditionsProduct
1. Deuteration2-amino-5-chlorobenzophenoneD2SO4 / D2O or Pd/C catalyst with D2OHeating under reflux for several hours (acid-catalyzed). Microwave irradiation or heating for metal-catalyzed reactions.2-amino-5-chlorobenzophenone-d5
2. Formylation2-amino-5-chlorobenzophenone-d5Formic acid (HCOOH) or Acetic formic anhydrideHeating with the formylating agent, often in a suitable solvent or neat.This compound

Isotopic Purity Assessment and Enrichment Techniques

Determining the isotopic purity and the precise location of deuterium atoms is a critical final step in the synthesis of deuterated compounds. rsc.org

Isotopic Purity Assessment:

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is the primary tool for determining isotopic enrichment. rsc.orgnih.gov By analyzing the mass spectrum, the relative abundance of the different isotopologues (molecules differing only in their isotopic composition) can be measured. For a d5-labeled compound, one would expect to see a significant peak at M+5 (where M is the mass of the unlabeled compound) and smaller peaks for lower (M+4, M+3, etc.) and higher isotopologues. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used to confirm the structural integrity and the position of the deuterium labels. rsc.org In ¹H NMR, the disappearance of signals corresponding to the deuterated positions confirms successful labeling. ²H (Deuterium) NMR can be used to directly observe the deuterium atoms, confirming their location in the molecule. nih.gov

The following table illustrates a hypothetical mass spectrometry result for a sample of this compound and the calculation of its isotopic purity.

Table 2: Example of Isotopic Purity Calculation via Mass Spectrometry

IsotopologueRelative Abundance (%)Calculation of Isotopic Purity
d0 (unlabeled)0.1Isotopic Purity (%) =
d10.3Σ (Number of D atoms × Abundance) / Σ Abundance
d20.5= [(0×0.1)+(1×0.3)+(2×0.5)+(3×1.5)+(4×5.0)+(5×92.6)] / 100
d31.5= [0+0.3+1.0+4.5+20.0+463] / 100
d45.0= 488.8 / 100 = 4.888 D atoms (average)
d5 (target) 92.6 Isotopic Enrichment (%) = (4.888 / 5) × 100 = 97.76%

Enrichment Techniques: If the initial isotopic purity is not satisfactory, enrichment may be necessary.

Preparative Chromatography: Techniques like preparative High-Performance Liquid Chromatography (HPLC) can sometimes be used to separate isotopologues, although this is often challenging and depends on the specific compound. iaea.orgosti.gov

Recrystallization: Selective crystallization can occasionally enrich the desired, less soluble isotopologue.

Re-subjecting to Deuteration: The partially deuterated product can be subjected to the deuteration reaction again to increase the level of isotopic incorporation.

Advanced Analytical Applications in Quantitative Sciences

Role as a Stable Isotope-Labeled Internal Standard (SIL-IS) in Mass Spectrometry

N-(2-Benzoyl-4-chlorophenyl)formamide-d5 is the deuterated form of N-(2-Benzoyl-4-chlorophenyl)formamide. gbw.org.cnnih.govgbw.org.cn The incorporation of five deuterium (B1214612) atoms into its structure results in a molecule with a higher molecular weight (264.72 g/mol ) compared to its non-labeled counterpart (259.69 g/mol ). gbw.org.cngbw.org.cn This mass difference is the key to its utility as an internal standard in mass spectrometry.

Stable isotope-labeled internal standards are considered the gold standard for quantitative mass spectrometry. researchgate.net Because they are chemically almost identical to the analyte of interest (the non-labeled compound), they exhibit very similar behavior during sample preparation, chromatography, and ionization in the mass spectrometer. researchgate.net However, due to the mass difference, the SIL-IS can be distinguished from the analyte by the mass spectrometer. This allows for precise and accurate quantification, as the ratio of the analyte signal to the SIL-IS signal is used for calculation, effectively correcting for variations that can occur during the analytical process.

Application in Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development

The development of robust and reliable LC-MS/MS methods is crucial for the quantitative analysis of compounds in various fields, including pharmaceutical and biomedical research. This compound plays a critical role in this process as an internal standard. Its use helps to ensure the accuracy and precision of the method from its inception.

During method development, the SIL-IS is added at a known concentration to all samples, including calibration standards and quality control samples. chromforum.org The response of the analyte is then normalized to the response of the SIL-IS. This normalization corrects for potential variability in injection volume, and fluctuations in the LC and MS systems. The result is a more consistent and reliable measurement of the analyte concentration.

Mitigating Matrix Effects in Quantitative Bioanalysis

Quantitative bioanalysis involves the measurement of analytes in complex biological matrices such as plasma, urine, or tissue homogenates. These matrices contain numerous endogenous components that can interfere with the ionization of the target analyte in the mass spectrometer, a phenomenon known as the matrix effect. Matrix effects can lead to either suppression or enhancement of the analyte signal, resulting in inaccurate quantification.

The use of a stable isotope-labeled internal standard like this compound is a highly effective strategy for mitigating matrix effects. clearsynth.com Since the SIL-IS co-elutes with the analyte from the liquid chromatography column and experiences the same ionization suppression or enhancement, the ratio of the analyte to the internal standard remains constant. chromforum.org This effectively cancels out the impact of the matrix, leading to more accurate and reliable quantitative results in complex biological samples. technologynetworks.com

Methodological Validation Frameworks

The validation of an analytical method is essential to demonstrate its suitability for its intended purpose. ijpsjournal.com Regulatory bodies provide detailed guidelines for bioanalytical method validation, which include the evaluation of several key parameters. The use of deuterated standards like this compound is integral to this validation process.

Evaluation of Linearity and Calibration Range using Deuterated Standards

Linearity is the ability of an analytical method to produce results that are directly proportional to the concentration of the analyte in the sample. ajpsonline.com A calibration curve is constructed by analyzing a series of standards with known concentrations of the analyte. The use of a deuterated internal standard can significantly improve the linearity of the calibration curve, especially over a wide concentration range. chromforum.orgresearchgate.net

The calibration range is the range of concentrations over which the method is shown to be linear, accurate, and precise. ajpsonline.com The use of an SIL-IS helps to extend this range by compensating for non-linear responses that can occur at high concentrations due to detector saturation or ionization suppression. researchgate.net

Table 1: Illustrative Calibration Curve Data using a Deuterated Internal Standard

Analyte Concentration (ng/mL) Analyte Peak Area IS Peak Area Response Ratio (Analyte/IS)
1 1250 50100 0.0249
5 6300 50500 0.1248
10 12400 49800 0.2490
50 62800 50200 1.2510
100 126000 50400 2.5000
500 635000 50800 12.5000
1000 1255000 50100 25.0499

This table presents hypothetical data to illustrate the linear relationship achieved by using a stable isotope-labeled internal standard. The consistent internal standard (IS) peak area across varying analyte concentrations demonstrates its role in normalizing the response.

Assessment of Accuracy and Precision in Complex Matrices

Accuracy refers to the closeness of the measured value to the true value, while precision represents the degree of agreement among a series of measurements. nih.gov In bioanalysis, these parameters are assessed by analyzing quality control (QC) samples at multiple concentration levels within the calibration range. ijpsjournal.comajpsonline.com

The inclusion of this compound in these QC samples allows for a more reliable assessment of accuracy and precision. By compensating for matrix-induced variability, the SIL-IS helps to ensure that the measured concentrations are a true reflection of the analyte's presence in the sample, leading to lower coefficients of variation (%CV) for precision and better agreement with nominal concentrations for accuracy. technologynetworks.comnih.gov

Table 2: Example Accuracy and Precision Data for a Bioanalytical Method

QC Level Nominal Conc. (ng/mL) Mean Measured Conc. (ng/mL) Accuracy (%) Precision (%CV)
Low 5 5.1 102 4.5
Medium 50 49.5 99 3.2
High 800 808 101 2.8

This table provides representative data demonstrating the high levels of accuracy and precision that can be achieved in a bioanalytical method utilizing a stable isotope-labeled internal standard. The data is for illustrative purposes.

Determination of Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable accuracy and precision. nih.gov These parameters are critical for defining the sensitivity of an analytical method.

The determination of LOD and LOQ can be based on the signal-to-noise ratio or on the standard deviation of the response and the slope of the calibration curve. sepscience.com The use of a deuterated internal standard can help in achieving a lower and more reliable LOQ by reducing the variability in the measurements at low concentrations. researchgate.net The formula based on the calibration curve is often expressed as LOQ = 10 * (Standard Deviation of the Intercept / Slope of the Calibration Curve). sepscience.com

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
N-(2-Benzoyl-4-chlorophenyl)formamide

Applications in Preclinical Research Quantitation

The development of new therapeutic agents necessitates robust and reliable bioanalytical methods to accurately quantify drug candidates and their metabolites in biological samples. In preclinical research, these measurements are fundamental to understanding the pharmacokinetic and pharmacodynamic profiles of a new chemical entity. A key aspect of achieving high-quality data in quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the use of appropriate internal standards. Stable isotope-labeled (SIL) internal standards, particularly deuterated compounds, are widely regarded as the gold standard for correcting for variability during sample preparation and analysis. nih.govresearchgate.net this compound is a deuterated analogue of N-(2-Benzoyl-4-chlorophenyl)formamide, a known metabolite of the benzodiazepine (B76468) drug, lorazepam. nih.gov This positions this compound as a critical tool for the precise quantification of its non-deuterated counterpart in various preclinical studies.

In vitro studies are essential in early drug discovery to assess the metabolic stability of a compound. These experiments, often utilizing liver microsomes or hepatocytes, help predict the metabolic fate of a drug candidate in a living organism. The accurate quantification of the parent compound and its metabolites over time is crucial for these assessments.

In a typical in vitro metabolic stability assay, a test compound such as lorazepam is incubated with liver microsomes. To quantify the formation of the metabolite N-(2-Benzoyl-4-chlorophenyl)formamide, this compound is added to the reaction mixture at a known concentration after the incubation period. This internal standard co-elutes with the analyte during chromatographic separation and is distinguished by its higher mass in the mass spectrometer. Its inclusion allows for the correction of any loss of analyte during sample extraction and compensates for matrix effects that can suppress or enhance the ionization of the analyte, thereby improving the accuracy and precision of the quantification. lcms.cz

The development of a quantitative LC-MS/MS method for N-(2-Benzoyl-4-chlorophenyl)formamide using its deuterated internal standard would involve a rigorous validation process to ensure its reliability. Key validation parameters include linearity, accuracy, precision, selectivity, and stability, adhering to regulatory guidelines.

Below is a representative data table summarizing the validation of a hypothetical LC-MS/MS method for the quantification of N-(2-Benzoyl-4-chlorophenyl)formamide in human liver microsomes using this compound as the internal standard.

Validation ParameterConcentration (ng/mL)ResultAcceptance Criteria
Linearity 1 - 1000r² > 0.995r² ≥ 0.99
Intra-day Precision 3 (LQC)4.2%≤ 15% RSD
50 (MQC)3.1%≤ 15% RSD
800 (HQC)2.5%≤ 15% RSD
Inter-day Precision 3 (LQC)5.8%≤ 15% RSD
50 (MQC)4.5%≤ 15% RSD
800 (HQC)3.9%≤ 15% RSD
Intra-day Accuracy 3 (LQC)103.5%85% - 115%
50 (MQC)98.7%85% - 115%
800 (HQC)101.2%85% - 115%
Inter-day Accuracy 3 (LQC)105.1%85% - 115%
50 (MQC)102.3%85% - 115%
800 (HQC)99.8%85% - 115%
Recovery 50~85%Consistent and Reproducible
Matrix Effect 501.030.8 - 1.2
Stability (24h, room temp) 3 (LQC)-4.5%≤ 15% deviation
800 (HQC)-3.8%≤ 15% deviation

LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control, RSD: Relative Standard Deviation.

Following the assessment of a drug's metabolic profile, understanding its distribution in various tissues is a critical step in preclinical research. Ex vivo tissue analysis provides insights into where a drug and its metabolites accumulate, which is vital for evaluating efficacy and potential organ-specific toxicity. The quantification of analytes in tissue homogenates presents significant analytical challenges due to the complexity of the matrix, which can lead to substantial matrix effects.

The use of this compound is paramount for the accurate quantification of its non-deuterated form in tissue samples. After collecting tissues from an animal dosed with a parent drug like lorazepam, the tissues are homogenized. A known amount of this compound is then added to the homogenate before the extraction process. As the internal standard has nearly identical physicochemical properties to the analyte, it experiences similar extraction efficiency and ionization suppression or enhancement in the mass spectrometer. osti.gov This co-extracted internal standard allows for reliable normalization of the analyte signal, leading to accurate determination of the metabolite concentration in different tissues.

A hypothetical study investigating the distribution of N-(2-Benzoyl-4-chlorophenyl)formamide in various tissues of a rat administered with lorazepam could yield the following results, quantified using this compound as the internal standard.

TissueMean Concentration (ng/g) ± SD (n=3)
Liver152.4 ± 18.7
Kidney88.9 ± 9.2
Brain25.1 ± 4.5
Lung65.7 ± 7.1
Heart42.3 ± 5.8
Spleen31.5 ± 3.9

SD: Standard Deviation.

The data generated from such studies are instrumental in building a comprehensive understanding of a drug's disposition, guiding further development and safety assessments. The application of deuterated internal standards like this compound is indispensable for ensuring the quality and reliability of these critical preclinical data.

Investigations into Metabolic Transformations and Mechanistic Pathways

Utilization in In Vitro Metabolic Stability Studies

In vitro metabolic stability assays are fundamental in early drug discovery to predict the in vivo half-life of a compound. dergipark.org.tr These assays typically utilize liver microsomes or hepatocytes, which contain the primary drug-metabolizing enzymes, such as cytochrome P450s (CYPs). dergipark.org.tr The metabolic stability of N-(2-Benzoyl-4-chlorophenyl)formamide-d5 is assessed by incubating the compound with these enzyme systems and monitoring its disappearance over time.

The primary advantage of using the deuterated analog lies in the kinetic isotope effect (KIE), where the heavier deuterium (B1214612) atom can slow down the rate of metabolic reactions that involve the cleavage of a carbon-hydrogen (or in this case, carbon-deuterium) bond. portico.orgnih.gov For this compound, the deuteration on the benzoyl phenyl ring is anticipated to decrease the rate of hydroxylation at this site, a common metabolic pathway for aromatic rings. This can lead to an increased metabolic stability compared to its non-deuterated counterpart.

Below is a hypothetical data table from an in vitro metabolic stability study comparing the non-deuterated and deuterated compounds in human liver microsomes.

CompoundIncubation Time (min)Remaining Compound (%)
N-(2-Benzoyl-4-chlorophenyl)formamide0100
1565
3042
6018
This compound0100
1585
3070
6055

This is a hypothetical data table.

The results from such a study would likely demonstrate that this compound has a longer metabolic half-life, indicating enhanced stability against oxidative metabolism at the benzoyl ring.

Elucidation of Metabolic Pathways in Preclinical Models using Deuterium Tracers

Deuterium-labeled compounds are powerful tracers for elucidating complex metabolic pathways in preclinical animal models. By administering this compound to species such as rats or mice, researchers can track the fate of the molecule and its metabolites in various biological matrices like plasma, urine, and feces. The deuterium atoms serve as a unique mass signature that can be easily detected by mass spectrometry, allowing for the differentiation of drug-related material from endogenous compounds. acs.org

The use of this compound can help identify the primary sites of metabolism. If hydroxylation of the benzoyl ring is a major metabolic route for the non-deuterated compound, the presence of deuterium at this position would be expected to shift the metabolism towards other sites on the molecule, a phenomenon known as "metabolic switching". nih.govosti.gov This could lead to an increase in the formation of metabolites resulting from hydroxylation of the chlorophenyl ring or hydrolysis of the formamide (B127407) group.

A representative table of potential metabolites identified in a preclinical study is presented below.

MetaboliteStructureRelative Abundance (Non-deuterated)Relative Abundance (Deuterated-d5)
M1: Hydroxylated benzoyl ringHydroxy-N-(2-benzoyl-4-chlorophenyl)formamideHighLow
M2: Hydroxylated chlorophenyl ringN-(2-Benzoyl-4-hydroxy-chlorophenyl)formamideModerateHigh
M3: Formamide hydrolysis2-Amino-5-chlorobenzophenone (B30270)LowModerate

This is a hypothetical data table.

These findings would highlight how deuterium substitution can alter metabolic profiles, providing crucial information for understanding the drug's disposition and potential for drug-drug interactions.

Kinetic Isotope Effect Studies related to this compound

The kinetic isotope effect (KIE) is a quantitative measure of the change in the rate of a chemical reaction upon isotopic substitution. portico.org In the context of drug metabolism, the deuterium KIE (kH/kD) is the ratio of the rate of metabolism of the non-deuterated compound (kH) to the deuterated compound (kD). nih.gov A KIE value greater than 1 indicates that the carbon-deuterium bond is broken more slowly than the carbon-hydrogen bond in the rate-determining step of the metabolic reaction. portico.org

For this compound, KIE studies would focus on the enzymatic reactions, primarily CYP-mediated oxidation, that target the benzoyl ring. By comparing the rates of formation of the hydroxylated benzoyl ring metabolite from both the deuterated and non-deuterated parent compounds, a KIE can be calculated.

The following table illustrates hypothetical KIE data for the primary metabolic pathway.

Metabolic ReactionEnzyme SystemkH (rate for non-deuterated)kD (rate for deuterated-d5)KIE (kH/kD)
Benzoyl Ring HydroxylationHuman CYP3A415.2 pmol/min/mg protein3.8 pmol/min/mg protein4.0
Chlorophenyl Ring HydroxylationHuman CYP2C98.5 pmol/min/mg protein8.3 pmol/min/mg protein1.02

This is a hypothetical data table.

A significant KIE, as hypothetically shown for benzoyl ring hydroxylation, would confirm that this metabolic pathway is sensitive to deuterium substitution and that C-H bond cleavage at this position is a rate-limiting step. nih.gov Conversely, a KIE close to 1 for hydroxylation on the unsubstituted chlorophenyl ring would suggest that this metabolic process is not significantly affected by deuteration on the other ring. Such studies provide deep mechanistic insights into the enzymatic processes governing the compound's metabolism. escholarship.org

Methodological Innovations in Stable Isotope Derivatization and Analysis

Integration with Derivatization Techniques for Enhanced Mass Spectrometry Sensitivity

The inherent sensitivity of mass spectrometry (MS) can be further amplified through chemical derivatization, a process that modifies the analyte to improve its ionization efficiency and chromatographic behavior. While N-(2-Benzoyl-4-chlorophenyl)formamide-d5 is primarily utilized as an internal standard to ensure accuracy and precision, the principles of derivatization are highly relevant to the analysis of its non-deuterated counterpart and other related trace-level analytes. researchgate.net

Derivatization strategies are often employed to enhance the detection of polar compounds that exhibit poor retention on reversed-phase liquid chromatography (LC) columns and inadequate ionization with electrospray ionization (ESI). researchgate.net For instance, reagents like benzoyl chloride can be used to tag primary and secondary amines and phenols, rendering the molecules more hydrophobic and readily ionizable, which can lead to a significant increase in sensitivity, sometimes by as much as 1,000-fold. researchgate.netchromatographyonline.com

In the context of analyzing N-(2-Benzoyl-4-chlorophenyl)formamide, derivatization could theoretically be applied to enhance its detection limits in complex matrices. The deuterated standard, this compound, would undergo the same derivatization reaction, ensuring that it accurately reflects any variability in the reaction efficiency and subsequent analysis of the target analyte. researchgate.net This approach is particularly valuable when aiming for picogram-level detection limits, which are often required in forensic and clinical toxicology.

Recent studies have explored various derivatization reagents to improve the analysis of different classes of metabolites. For example, the systematic comparison of reagents for vitamin D metabolite analysis highlights the importance of selecting the optimal reagent to maximize signal enhancement, which can range from 3 to 295-fold. nih.gov Such methodological comparisons pave the way for developing highly sensitive assays for other compounds, including benzodiazepine (B76468) metabolites.

A key advantage of using a deuterated internal standard like this compound is its ability to co-elute with the analyte, providing the most accurate correction for matrix effects and variations in ionization. texilajournal.com This is crucial in derivatization-based methods where the derivatizing agent itself can introduce matrix effects.

The following table summarizes the impact of a hypothetical derivatization on the analytical sensitivity of N-(2-Benzoyl-4-chlorophenyl)formamide, based on typical enhancements seen with similar compounds.

ParameterWithout DerivatizationWith Benzoyl Chloride Derivatization
Limit of Detection (LOD) 0.5 ng/mL0.05 ng/mL
Limit of Quantification (LOQ) 1.5 ng/mL0.15 ng/mL
Signal-to-Noise Ratio (at 1 ng/mL) 25250
Ionization Efficiency LowHigh
Chromatographic Retention PoorGood

Advances in Sample Preparation Protocols for Deuterated Analogs

The accuracy of any quantitative analysis heavily relies on the efficiency and reproducibility of the sample preparation process. For the analysis of N-(2-Benzoyl-4-chlorophenyl)formamide and its deuterated internal standard in biological matrices such as urine and plasma, significant advancements have been made in sample cleanup and extraction protocols. oup.com

A common and critical step in the analysis of benzodiazepine metabolites is the hydrolysis of glucuronide conjugates to release the parent drug or metabolite. hud.ac.uknih.gov This is typically achieved through enzymatic hydrolysis using β-glucuronidase. hud.ac.uk Following hydrolysis, solid-phase extraction (SPE) is a widely adopted technique for sample cleanup and concentration. oup.comnih.gov Mixed-mode SPE, which combines reversed-phase and ion-exchange retention mechanisms, has proven to be particularly effective in removing matrix interferences from complex samples like urine, leading to cleaner extracts and reduced ion suppression in the MS analysis.

Innovations in this area include the development of simplified SPE methods that eliminate conditioning and equilibration steps, significantly reducing sample processing time without compromising recovery or accuracy. Furthermore, performing all sample preparation steps, including enzymatic hydrolysis, within the wells of an SPE plate minimizes sample transfer and potential for error, lending itself to higher throughput.

The use of this compound is integral to these advanced protocols. Added at the beginning of the sample preparation process, it compensates for any analyte loss during hydrolysis, extraction, and subsequent steps. researchgate.net Because the deuterated standard has nearly identical chemical and physical properties to the analyte, it experiences similar extraction recovery and matrix effects, ensuring the reliability of the final quantitative result. texilajournal.comnih.gov

The table below outlines a typical advanced sample preparation protocol for the analysis of N-(2-Benzoyl-4-chlorophenyl)formamide using its deuterated internal standard.

StepProcedurePurpose
1. Sample Aliquoting 200 µL of urine is added to a 96-well plate.Precise sample volume for quantification.
2. Internal Standard Spiking 20 µL of this compound solution is added.Accurate quantification by correcting for sample prep variability.
3. Enzymatic Hydrolysis 200 µL of ammonium (B1175870) acetate (B1210297) buffer with β-glucuronidase is added and incubated at 50°C.To cleave glucuronide conjugates. hud.ac.uk
4. Quenching 200 µL of 4% phosphoric acid is added.To stop the enzymatic reaction.
5. Solid-Phase Extraction (SPE) The sample is passed through a mixed-mode SPE plate.To remove interfering substances from the matrix.
6. Wash Steps The SPE plate is washed with dilute acid and methanol (B129727) solutions.To further remove impurities.
7. Elution The analyte and internal standard are eluted with an organic solvent mixture containing a small amount of strong ammonia (B1221849) solution.To recover the purified compounds from the SPE sorbent.
8. Reconstitution The eluate is evaporated and reconstituted in a mobile phase-compatible solvent.To prepare the sample for LC-MS/MS injection.

High-Throughput Analytical Strategies Utilizing Deuterated Internal Standards

The demand for rapid screening of a large number of samples in clinical and forensic toxicology has driven the development of high-throughput analytical strategies. nih.govnih.gov These methods prioritize speed and efficiency without sacrificing analytical performance. The use of deuterated internal standards like this compound is a critical enabler of these high-throughput workflows. researchgate.net

High-throughput screening (HTS) for benzodiazepines and their metabolites often employs simplified sample preparation techniques, such as "dilute-and-shoot" or streamlined SPE protocols on 96-well plates, coupled with ultra-high-performance liquid chromatography (UHPLC) and tandem mass spectrometry (MS/MS). nih.gov UHPLC systems allow for very fast separation times, often under five minutes per sample, by using columns with smaller particle sizes.

In such rapid analyses, the potential for co-eluting matrix components to interfere with the analyte's ionization is high. A stable isotope-labeled internal standard like this compound is essential to mitigate these matrix effects. texilajournal.com Since the internal standard and the analyte have virtually identical retention times and ionization characteristics, any suppression or enhancement of the MS signal caused by the matrix will affect both compounds equally, allowing for an accurate ratio-based quantification. nih.gov

Automated liquid handling systems are frequently integrated into high-throughput workflows to perform sample preparation steps in a 96-well format, further increasing throughput and improving reproducibility. nih.govnews-medical.net The combination of automated sample preparation, fast LC separations, and the use of deuterated internal standards allows for the analysis of hundreds of samples per day, which is crucial for large-scale screening programs.

The following table presents typical performance metrics for a high-throughput UHPLC-MS/MS method for N-(2-Benzoyl-4-chlorophenyl)formamide utilizing its deuterated internal standard.

ParameterHigh-Throughput Method
Analysis Time per Sample < 5 minutes
Sample Preparation Automated 96-well SPE
Internal Standard This compound
Calibration Range 1 - 500 ng/mL
Precision (%RSD) < 10%
Accuracy (%Bias) ± 15%
Matrix Effect (%CV) < 15% (with IS correction)

Challenges and Future Directions in Research on N 2 Benzoyl 4 Chlorophenyl Formamide D5

Development of More Efficient and Cost-Effective Deuteration Syntheses

Current methodologies for deuterating aromatic compounds, which could be adapted for the synthesis of N-(2-Benzoyl-4-chlorophenyl)formamide-d5, include transition-metal-catalyzed H-D exchange reactions, acid- or base-catalyzed exchange, and the use of deuterated building blocks. However, these methods can suffer from drawbacks such as the high cost of deuterium (B1214612) sources (e.g., deuterium gas, deuterated solvents), the need for expensive catalysts, harsh reaction conditions, and the potential for isotopic scrambling, which reduces the isotopic purity of the final product.

Future research in this area should focus on developing more efficient and economical deuteration strategies. Promising avenues include:

Flow Chemistry: Continuous flow reactors offer advantages such as improved heat and mass transfer, precise control over reaction parameters, and enhanced safety for handling reactive intermediates. Developing a flow-based synthesis for this compound could lead to higher throughput, better reproducibility, and potentially lower production costs.

Electrochemical Methods: Electrosynthesis represents a green and often cost-effective alternative to traditional chemical synthesis. The use of an electric current to drive deuteration reactions could reduce the reliance on expensive reagents and catalysts.

Novel Deuterium Donors: Exploring less expensive and more efficient deuterium donors is crucial. While heavy water (D₂O) is a relatively inexpensive source, its use can require harsh conditions. Research into novel deuterated reagents that can selectively transfer deuterium under mild conditions would be highly beneficial.

Table 1: Comparison of Potential Deuteration Synthesis Methods

MethodAdvantagesDisadvantages
Transition-Metal Catalysis High efficiency and selectivityHigh cost of catalysts, potential for metal contamination
Acid/Base Catalysis Simpler reagentsHarsh reaction conditions, potential for side reactions and isotopic scrambling
Flow Chemistry High throughput, precise control, enhanced safetyInitial setup costs can be high
Electrochemical Synthesis Green chemistry, potentially lower costCan require specialized equipment and optimization

Exploration of Novel Analytical Platforms Beyond LC-MS/MS

Currently, the primary application of this compound is as an internal standard in LC-MS/MS analysis. This technique is highly sensitive and selective, making it the gold standard for quantitative bioanalysis. However, the reliance on a single analytical platform limits the scope of its application.

Future research should explore the utility of this compound in other advanced analytical platforms. This could not only provide alternative quantitative methods but also open up new avenues for its use in different scientific disciplines.

Potential alternative platforms include:

Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS): SFC is a chromatographic technique that uses a supercritical fluid as the mobile phase. It can offer faster separations and is compatible with a wide range of compounds. Investigating the chromatographic behavior of this compound and its non-deuterated analog on SFC-MS could provide a high-throughput alternative to LC-MS/MS.

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS): IMS adds another dimension of separation based on the size, shape, and charge of an ion. This can help to resolve isobaric interferences and provide additional structural information. The use of this compound in IMS-MS could enhance the confidence in compound identification and quantification, especially in complex biological matrices.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While not as sensitive as MS, quantitative NMR (qNMR) is a powerful technique that does not require an identical internal standard. However, the well-defined signals of this compound could be used for the development of advanced NMR methods, such as those for studying drug-protein binding or for quantifying compounds in complex mixtures where chromatographic separation is challenging.

Potential for Expanded Research Applications in Chemical Biology

Beyond its role as an internal standard, the unique properties of this compound, particularly the presence of the benzophenone (B1666685) moiety and the deuterium label, suggest potential applications in the field of chemical biology.

The benzophenone group is a well-known photo-crosslinking agent. Upon irradiation with UV light, it can form a covalent bond with nearby molecules, a technique known as photoaffinity labeling. This is a powerful tool for identifying the binding partners of small molecules within a cell.

Future research could leverage this property to develop this compound as a chemical probe. For instance, if the non-deuterated parent compound exhibits any biological activity, the deuterated version could be used to:

Identify Protein Targets: By using it as a photoaffinity probe, researchers could identify the specific proteins that N-(2-Benzoyl-4-chlorophenyl)formamide interacts with, providing insights into its mechanism of action. The deuterium label would aid in the mass spectrometric identification of the cross-linked peptides.

Study Drug Metabolism: The deuterium atoms can alter the rate of metabolic reactions (the kinetic isotope effect). By comparing the metabolism of the deuterated and non-deuterated forms, researchers can gain valuable information about the metabolic pathways and the enzymes involved in the breakdown of the compound. This is particularly relevant given that the non-deuterated analog is a known impurity of some benzodiazepine (B76468) drugs.

Elucidate Reaction Mechanisms: The kinetic isotope effect can also be used to study the mechanisms of chemical and enzymatic reactions.

Table 2: Potential Research Applications in Chemical Biology

ApplicationDescription
Photoaffinity Labeling Utilizing the benzophenone moiety to identify binding partners of the molecule in a biological system.
Metabolic Pathway Studies Comparing the metabolism of the deuterated and non-deuterated forms to understand metabolic routes and rates.
Kinetic Isotope Effect Studies Using the deuterium label to investigate the mechanisms of enzymatic or chemical reactions involving the compound.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(2-benzoyl-4-chlorophenyl)formamide-d5, and how does deuteration affect reaction conditions?

  • Methodology : Deuterated analogs are typically synthesized via nucleophilic substitution or condensation reactions. For example, the parent compound (non-deuterated) is synthesized by reacting 2-amino-5-chlorobenzophenone with formyl chloride under anhydrous conditions. Deuteration is achieved using deuterated reagents (e.g., D₂O or deuterated acids) during synthesis.
  • Key Considerations : Deuterated compounds require strict control of moisture and reaction temperature to prevent hydrogen-deuterium exchange. Characterization via 1H-NMR^1\text{H-NMR} will show reduced proton signals in the deuterated regions .

Q. How is this compound characterized in solution-phase studies?

  • Analytical Techniques :

  • NMR : 1H^1\text{H}, 13C^{13}\text{C}, and 2H^2\text{H}-NMR confirm deuteration sites and purity. The absence of proton signals at deuterated positions (e.g., formamide protons) validates isotopic labeling.
  • LC-MS : High-resolution mass spectrometry (HRMS) verifies molecular weight (e.g., [M+H]+^+ at 289.0 m/z for non-deuterated analogs) and isotopic patterns .
    • Data Interpretation : Compare fragmentation patterns with non-deuterated analogs to confirm structural integrity .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

  • Methodology :

Crystallization : Grow single crystals via vapor diffusion using solvents like methanol/chloroform.

Data Collection : Use MoKα radiation (λ = 0.71073 Å) for diffraction.

Refinement : Employ SHELXL for structure refinement, focusing on hydrogen-bonding interactions (e.g., N–H···O) and Cl···Cl dispersive forces.

  • Tools : SHELX suite for refinement and ORTEP-3 for visualizing thermal ellipsoids and molecular packing .
  • Example : In N-(2-benzoyl-4-chlorophenyl)-2-chloroacetamide, intramolecular hydrogen bonds stabilize the planar amide group, while C–H···π interactions contribute to crystal packing .

Q. What role does this compound play in studying metabolic or degradation pathways?

  • Case Study : Nordiazepam transforms reversibly into N-(2-benzoyl-4-chlorophenyl)-2-aminoacetamide in acidic aqueous solutions. Deuteration aids in tracking degradation kinetics via LC-MS isotopic tracing .
  • Experimental Design :

  • Stability Studies : Incubate the compound in buffered solutions (pH 1–7) and analyze time-dependent degradation using LC-UV/MS.
  • Equilibrium Analysis : Monitor reversible formation using peak area ratios (e.g., nordiazepam:transformation product = 0.75 in non-evaporated samples vs. 1.9 after evaporation) .

Q. How do isotopic labeling (deuteration) and advanced spectroscopy enhance mechanistic studies of this compound?

  • Applications :

  • Kinetic Isotope Effects (KIE) : Deuteration at reactive sites (e.g., formamide protons) slows reaction rates, elucidating mechanisms in hydrolysis or enzymatic studies.
  • IR Spectroscopy : Compare C=O and N–D stretching frequencies (e.g., 1680 cm1^{-1} for amide C=O) to identify deuteration-induced vibrational shifts .
    • Data Table :
TechniqueKey ObservationsReference
2H-NMR^2\text{H-NMR}Absence of signals at δ 8.3–8.5 (formamide H)
IRShift from 3300 cm1^{-1} (N–H) to 2450 cm1^{-1} (N–D)

Methodological Challenges and Solutions

Q. What are the challenges in synthesizing high-purity deuterated analogs, and how are they addressed?

  • Challenges :

  • Isotopic scrambling during synthesis.
  • Low yield due to deuterium’s kinetic isotope effect.
    • Solutions :
  • Use deuterated solvents (e.g., DMF-d7) and reagents in anhydrous conditions.
  • Purify via preparative HPLC with deuterated mobile phases to minimize proton contamination .

Q. How can computational modeling complement experimental data for this compound?

  • Approach :

  • DFT Calculations : Predict vibrational spectra (IR) and NMR chemical shifts using Gaussian or ORCA software.
  • Molecular Dynamics : Simulate solvation effects in deuterated vs. non-deuterated solvents.
    • Validation : Compare computed vs. experimental crystal structures (e.g., C–H···O bond lengths) using Mercury CSD .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.